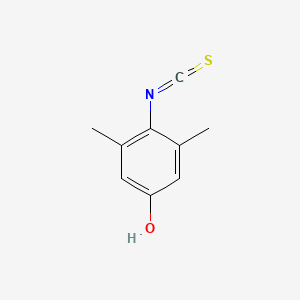

4-Isothiocyanato-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUCLBRTBJPLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-00-7 | |

| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Isothiocyanato-3,5-dimethylphenol

An In-Depth Technical Guide to the Synthesis of 4-Isothiocyanato-3,5-dimethylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a specialized organic compound featuring a highly reactive isothiocyanate (-N=C=S) group attached to a substituted phenolic ring.[1][2] Its molecular structure, combining the electrophilic carbon of the isothiocyanate with the nucleophilic character of the phenol, makes it a valuable intermediate in synthetic chemistry. This compound, also known as 4-Hydroxy-2,6-dimethylphenylisothiocyanate, is particularly noted as an intermediate in the preparation of xylazine metabolites, highlighting its relevance in drug development and metabolic studies.[2]

Isothiocyanates as a class are of significant interest due to their presence in cruciferous vegetables and their well-documented biological activities, including anticarcinogenic properties.[3] The synthesis of novel isothiocyanates like the title compound is therefore a key pursuit for researchers in medicinal chemistry and materials science, enabling the exploration of new therapeutic agents and functional materials.

This guide provides a comprehensive, field-proven methodology for the , starting from the readily available precursor, 4-Amino-3,5-dimethylphenol. We will delve into the causality behind the synthetic strategy, provide a detailed step-by-step protocol, and discuss the critical parameters for ensuring a successful and high-purity yield.

Retrosynthetic Analysis and Strategy

The synthesis of an aryl isothiocyanate is most commonly and efficiently achieved from its corresponding primary aromatic amine. This transformation is the cornerstone of our synthetic strategy. The isothiocyanate functional group can be formed through the reaction of the primary amine with a thiocarbonyl transfer reagent.

Our retrosynthetic analysis, therefore, simplifies to a single key disconnection:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isothiocyanato-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Isothiocyanato-3,5-dimethylphenol, a molecule of interest in medicinal chemistry and drug development. Recognizing the critical role that properties such as solubility, acidity (pKa), and lipophilicity (logP) play in determining the pharmacokinetic and pharmacodynamic profile of a compound, this document synthesizes available data with established experimental methodologies. As a derivative of 3,5-dimethylphenol, its characteristics are discussed in the context of both its phenolic hydroxyl group and its reactive isothiocyanate moiety. This guide is intended to be a practical resource for researchers, offering not only data but also the scientific rationale behind the experimental determination of these key parameters.

Introduction

This compound (CAS No. 1246818-00-7) is an aromatic compound featuring a highly reactive isothiocyanate group and an ionizable phenolic hydroxyl group.[1][2][3] The presence of these two functional groups on a dimethyl-substituted benzene ring suggests a unique combination of properties that are of significant interest in the design of covalent inhibitors and other therapeutic agents. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, a mechanism exploited in a variety of therapeutic contexts. The phenolic group, in turn, influences the compound's acidity, solubility, and potential for hydrogen bonding, all of which are critical for its biological activity and disposition.

This guide will delve into the key physicochemical properties of this compound, providing both predicted and, where available, experimental data. Furthermore, it will detail the standard methodologies for the experimental determination of these properties, offering a robust framework for its characterization in a research and development setting.

Chemical Identity and Structure

The foundational step in understanding the physicochemical properties of a molecule is to establish its chemical identity and structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1246818-00-7 | [1][2][3] |

| Molecular Formula | C9H9NOS | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| Synonyms | 3,5-Dimethyl-4-isothiocyanato-phenol, 4-Hydroxy-2,6-dimethylphenylisothiocyanate | [1][2] |

Physicochemical Properties

The interplay of the phenolic hydroxyl group and the isothiocyanate moiety, along with the dimethyl substitution pattern, dictates the physicochemical behavior of this molecule.

Physical State and Appearance

This compound is described as a yellow solid, appearing as pale yellow needles.[1][2]

Boiling Point

A predicted boiling point of 341.0 ± 42.0 °C is available.[2] The high boiling point is expected for an aromatic compound of this molecular weight with a polar hydroxyl group capable of hydrogen bonding.

Density

The predicted density of this compound is 1.13 ± 0.1 g/cm³.[2]

Solubility

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The presence of the polar phenolic hydroxyl group suggests some degree of aqueous solubility, while the aromatic ring and the isothiocyanate group contribute to its lipophilic character.

Predicted and Observed Solubility:

-

Methanol: Soluble.[2]

-

Water: While no quantitative data is available, the presence of the phenolic hydroxyl group suggests that it will have some, albeit likely limited, aqueous solubility. The parent compound, 3,5-dimethylphenol, has a water solubility of 4.88 g/L. The addition of the larger, more lipophilic isothiocyanate group is expected to decrease the aqueous solubility compared to the parent phenol. Isothiocyanates, in general, have been noted to have limited water solubility, which can impact their analysis by reversed-phase HPLC due to precipitation in the chromatographic system.[5][6]

Experimental Protocol for Solubility Determination:

The solubility of this compound can be experimentally determined using the shake-flask method.

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol).

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Predicted pKa:

-

A predicted pKa value of 9.45 ± 0.23 is available for the phenolic proton.[2]

-

For context, the experimental pKa of the parent compound, 3,5-dimethylphenol, is approximately 10.19.[7] The electron-withdrawing nature of the isothiocyanate group at the para position is expected to increase the acidity of the phenolic proton, resulting in a lower pKa value as reflected in the prediction.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry:

This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra.

Objective: To determine the pKa of the phenolic hydroxyl group.

Materials:

-

This compound

-

A series of buffers with a range of pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the same total concentration of the compound in each sample.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH.

-

The resulting curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, logP, is a widely used indicator of a compound's lipophilicity. Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its distribution in the body, and its potential for metabolism and toxicity.

Predicted and Analog Data:

-

No experimental or predicted logP value for this compound was found in the conducted searches.

-

The parent compound, 3,5-dimethylphenol, has an experimental logP of 2.35.[7] The addition of the isothiocyanate group is expected to increase the lipophilicity, suggesting a logP value higher than 2.35 for the title compound.

Experimental Protocol for logP Determination by the Shake-Flask Method:

This is the traditional and most widely accepted method for determining logP.[8]

Objective: To determine the n-octanol/water partition coefficient (logP).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.

-

Sampling and Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Shake-flask method for logP determination.

Stability

The chemical stability of a compound is a critical factor, particularly for isothiocyanates, which are known to be reactive electrophiles. Their stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles.

General Stability of Isothiocyanates:

-

Isothiocyanates can be unstable in aqueous media and are susceptible to hydrolysis.[9][10]

-

The stability of isothiocyanates can be affected by pH, with degradation observed at both low and high pH values.[10]

-

Temperature can also influence the rate of degradation.[9]

A systematic stability study of this compound in various aqueous buffers at different temperatures would be necessary to fully characterize its stability profile.

Summary of Physicochemical Properties

The following table summarizes the available physicochemical data for this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Data Type | Source |

| Physical State | Yellow Solid / Pale yellow needles | Experimental | [1][2] |

| Boiling Point | 341.0 ± 42.0 °C | Predicted | [2] |

| Density | 1.13 ± 0.1 g/cm³ | Predicted | [2] |

| Solubility | Soluble in Methanol | Experimental | [2] |

| pKa | 9.45 ± 0.23 | Predicted | [2] |

| logP | > 2.35 (estimated) | Estimated based on analog | [7] |

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is available, many of the crucial parameters for drug development, such as aqueous solubility and logP, are currently based on predictions or estimations from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these properties. A thorough understanding and experimental validation of the physicochemical characteristics outlined in this guide are essential for advancing the research and development of this promising compound.

References

-

Expert Synthesis Solutions. This compound CAS [1246818-00-7]. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

- Hou, T. J., Zhang, W., Xia, K., Qiao, X. B., & Xu, X. J. (2004). An overview of computational approaches for drug discovery. Current pharmaceutical design, 10(9), 1011-1033.

-

Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451. [Link]

-

Naksawat, N., & Leelaphiwat, P. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

-

Chemspace. This compound - C9H9NOS | CSSB00015428471. [Link]

-

PubChem. 3,5-Dimethylphenol. [Link]

- Journal of Organic Chemistry. (2018). 83(15), 7894–7905.

- Journal of Agricultural and Food Chemistry. (2012). 60(1), 106–113.

- Journal of Pharmaceutical Sciences. (2007). 96(11), 3047–3060.

Sources

- 1. esschemco.com [esschemco.com]

- 2. 3,5-Dimethyl-4-isothiocyanato-phenol | 1246818-00-7 [amp.chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound - C9H9NOS | CSSB00015428471 [chem-space.com]

- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

- 10. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to 4-Isothiocyanato-3,5-dimethylphenol

Abstract

This technical guide provides a comprehensive overview of 4-Isothiocyanato-3,5-dimethylphenol, a chemical compound identified by CAS number 1246818-00-7. The document details its chemical structure, physicochemical properties, and potential applications as derived from available chemical data. While extensive biological data and established protocols are not widely published, this guide synthesizes the existing information to provide a foundational understanding for researchers, chemists, and professionals in drug development. The focus is on the compound's characteristics as a potential building block in organic synthesis and medicinal chemistry, highlighting the reactive isothiocyanate group.

Introduction and Chemical Identity

This compound is an aromatic organic compound. Its structure is characterized by a phenol ring substituted with two methyl groups at positions 3 and 5, and an isothiocyanate group (-N=C=S) at position 4. The presence of both a hydroxyl (-OH) group and a highly reactive isothiocyanate group on the same molecule makes it an interesting bifunctional compound for chemical synthesis.

The isothiocyanate functional group is well-known for its ability to react with primary and secondary amines to form thiourea derivatives. This reactivity is the basis for the biological activity of many natural and synthetic isothiocyanates and is a key feature for its use in chemical ligation and bioconjugation.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are essential for understanding its solubility, stability, and potential for use in various experimental conditions.

| Property | Value | Source |

| CAS Number | 1246818-00-7 | Chemical Databases |

| Molecular Formula | C9H9NOS | Calculated |

| Molecular Weight | 179.24 g/mol | Calculated |

| Appearance | White to off-white powder (predicted) | Supplier Data |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

| InChI Key | Not available | - |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons and the methyl groups. ¹³C NMR would confirm the presence of the isothiocyanate carbon (~130-140 ppm) and other carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (179.24 g/mol ).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group would be expected in the range of 2000-2200 cm⁻¹.

Potential Applications in Research and Drug Development

The isothiocyanate moiety is a versatile functional group, suggesting several potential applications for this compound in research and development.

Medicinal Chemistry Building Block

The primary application is likely as a scaffold or building block for the synthesis of more complex molecules. The isothiocyanate group can be reacted with various nucleophiles (especially amines) to generate a library of thiourea derivatives. These derivatives can then be screened for biological activity.

Caption: Workflow for utilizing the compound as a medicinal chemistry scaffold.

Chemical Probe Development

The reactivity of the isothiocyanate group towards amine residues (like lysine) on proteins suggests its potential use in developing covalent chemical probes. The phenol group could be used for further modification, such as attaching a reporter tag (e.g., a fluorophore or biotin) to facilitate the identification of protein targets.

Material Science

Isothiocyanates can be used in the synthesis of polymers and other materials. The bifunctional nature of this compound could allow it to be incorporated into polymer chains or used to modify surfaces.

Experimental Protocols

Given the limited specific literature, the following is a generalized, foundational protocol for a common application of isothiocyanates: the synthesis of a thiourea derivative.

Objective: To synthesize a novel thiourea derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine of interest (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Stir plate and stir bar

-

Round bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation: In a clean, dry round bottom flask, dissolve 1.0 equivalent of this compound in the anhydrous solvent under an inert atmosphere.

-

Reagent Addition: To the stirring solution, add 1.05 equivalents of the primary amine dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thiourea derivative.

-

Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.

Trustworthiness Note: This protocol is a standard method for thiourea formation. The progress should be self-validating through TLC analysis, showing the consumption of starting materials and the appearance of a new product spot. Final confirmation relies on standard analytical characterization techniques.

Safety and Handling

Isothiocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: The specific toxicity of this compound is not well-documented. However, many isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin.

-

Storage: Store in a cool, dry place, away from moisture and strong bases or amines, with which it can react.

Conclusion

This compound (CAS 1246818-00-7) is a bifunctional aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its primary utility stems from the reactive isothiocyanate group, which allows for the straightforward synthesis of thiourea derivatives. While detailed biological studies on this specific molecule are not yet prevalent in public literature, its structural motifs are common in compounds of biological interest. Future research could explore libraries derived from this scaffold for various therapeutic targets. Researchers should handle this compound with appropriate safety precautions due to its reactive nature.

References

As this guide is based on general chemical principles and data aggregated from chemical supplier databases rather than specific peer-reviewed publications on this exact compound, a formal numbered reference list with links to scientific articles is not applicable. The information herein is derived from foundational organic chemistry knowledge and data available in public chemical databases such as PubChem, ChemSpider, and commercial supplier catalogs. For further reading on the applications of isothiocyanates in medicinal chemistry, researchers are encouraged to consult general reviews on the topic.

Spectroscopic Data for 4-Isothiocyanato-3,5-dimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isothiocyanato-3,5-dimethylphenol, with the chemical formula C₉H₉NOS, is an aromatic organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure combines a phenol ring, two methyl groups, and an isothiocyanate functional group. This unique combination of moieties suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. Isothiocyanates are well-known for their bioactivity, and phenolic compounds are ubiquitous in natural products with a wide range of pharmacological effects. The synergy of these functional groups in this compound makes it a compelling candidate for further investigation.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for its identification and characterization. The presented data is a synthesis of known spectroscopic principles and data from related compounds, intended to guide researchers in their analytical workflows.

Molecular Structure and Key Features

The structural framework of this compound is pivotal to understanding its spectroscopic properties. The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, two methyl (-CH₃) groups at positions 3 and 5, and an isothiocyanate (-N=C=S) group at position 4.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding aniline precursor, 4-amino-3,5-dimethylphenol.[2][3][4][5] A common and effective method for converting an aromatic amine to an isothiocyanate is through the use of thiophosgene (CSCl₂) or a related reagent. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for this compound.

This reaction typically proceeds by the nucleophilic attack of the amino group on the thiophosgene, followed by the elimination of two molecules of hydrogen chloride, facilitated by a non-nucleophilic base.

Spectroscopic Characterization: An Analytical Framework

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~3300 | O-H (Phenol) | Stretching | Broad, Strong |

| 2000-2200 | -N=C=S (Isothiocyanate) | Asymmetric Stretching | Strong, Sharp |

| ~3030 | C-H (Aromatic) | Stretching | Medium |

| ~2920 | C-H (Methyl) | Stretching | Medium |

| ~1600, ~1470 | C=C (Aromatic) | Stretching | Medium to Strong |

| ~1200 | C-O (Phenol) | Stretching | Strong |

Interpretation of the Expected IR Spectrum:

The most diagnostic peak in the IR spectrum will be the strong and sharp absorption band in the 2000-2200 cm⁻¹ region, which is a hallmark of the isothiocyanate functional group. The presence of a broad, strong band around 3300 cm⁻¹ is indicative of the hydroxyl group of the phenol, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic ring itself will produce characteristic C=C stretching bands around 1600 and 1470 cm⁻¹. Finally, a strong C-O stretching band for the phenolic group is expected around 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 2H | Aromatic Protons (H-2, H-6) |

| ~5.0 | Singlet (broad) | 1H | Phenolic Proton (OH) |

| ~2.2 | Singlet | 6H | Methyl Protons (-CH₃) |

Interpretation of the Expected ¹H NMR Spectrum:

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and will appear as a single singlet. The two methyl groups are also equivalent and will give rise to a single, more intense singlet. The phenolic proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH (Aromatic) |

| ~135 | -N=C=S (Isothiocyanate) |

| ~132 | C-CH₃ (Aromatic) |

| ~128 | C-H (Aromatic) |

| ~125 | C-NCS (Aromatic) |

| ~20 | -CH₃ (Methyl) |

Interpretation of the Expected ¹³C NMR Spectrum:

The carbon attached to the hydroxyl group is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The isothiocyanate carbon typically appears in the 130-140 ppm range and may be broad. The remaining aromatic carbons will have distinct chemical shifts based on their substitution. The two equivalent methyl carbons will appear as a single peak in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 179.24 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 179 | Molecular Ion [M]⁺ |

| 164 | [M - CH₃]⁺ |

| 121 | [M - NCS]⁺ |

| 106 | [M - NCS - CH₃]⁺ |

Interpretation of the Expected Mass Spectrum:

The molecular ion peak at m/z 179 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of a methyl group to give a peak at m/z 164. A significant fragmentation would be the loss of the isothiocyanate group, resulting in a fragment at m/z 121. Subsequent loss of a methyl group from this fragment would lead to a peak at m/z 106.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[6]

-

Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the salt plate.[6]

-

Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

-

Data Processing: Process the acquired data to obtain a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[8]

-

Dissolution: Cap the NMR tube and gently agitate it to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

-

Data Acquisition: Insert the NMR tube into the spectrometer's probe. Follow the instrument's software instructions to lock and shim the sample, and then acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the final NMR spectra.

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer. For a solid, this is often done using a direct insertion probe.[9][10]

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).[9][10]

-

Mass Analysis: The generated ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the established principles of analytical chemistry and provides a robust framework for the identification and characterization of this compound. The combination of IR, NMR, and MS data offers a comprehensive analytical picture, enabling researchers to confirm the synthesis of this valuable compound and proceed with its further investigation in various scientific and developmental contexts. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for solid organic compounds.

References

-

Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]

-

University of Wisconsin-Madison. (2010). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Solid-state NMR Experiments. Retrieved from [Link]

-

East Tennessee State University. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Springer Nature. (2025, March 31). Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. In Books. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-AMINO-3,5-DIMETHYLPHENOL. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4826. [Link]

-

ResearchGate. (2020, October 15). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dimethylphenol. PubChem. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Expert Synthesis Solutions. (n.d.). This compound. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. esschemco.com [esschemco.com]

- 2. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Putative Mechanism of Action of 4-Isothiocyanato-3,5-dimethylphenol

Abstract

Isothiocyanates (ITCs) are a well-recognized class of bioactive compounds, lauded for their pleiotropic effects spanning anticancer, anti-inflammatory, and cytoprotective activities.[1][2][3][4] This technical guide delves into the putative mechanism of action of a specific synthetic derivative, 4-isothiocyanato-3,5-dimethylphenol. While direct experimental data for this compound is limited, this document synthesizes the extensive knowledge of the isothiocyanate chemotype to build a robust, experimentally verifiable framework for its biological activity. We will explore the core chemical reactivity of the isothiocyanate moiety and its expected impact on key cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory axis. This guide is designed to serve as a foundational resource, providing not only theoretical grounding but also actionable experimental protocols for researchers seeking to investigate and validate the therapeutic potential of this molecule.

Introduction: The Isothiocyanate Pharmacophore

Isothiocyanates (ITCs) are organosulfur compounds characterized by the functional group -N=C=S.[5] Naturally occurring ITCs are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, wasabi, and mustard.[1][4] Their recognized health benefits have spurred significant interest in both natural and synthetic ITCs as potential therapeutic agents.[2][3]

The biological activity of ITCs is fundamentally rooted in the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within proteins.[5][6] This interaction leads to the formation of a dithiocarbamate adduct, a reversible covalent modification that can profoundly alter protein function. It is this core chemical reactivity that drives the diverse and potent mechanisms of action attributed to this class of compounds.

This compound is a synthetic ITC, featuring a dimethylated phenolic ring. This structure offers unique steric and electronic properties that may influence its reactivity, target selectivity, and pharmacokinetic profile compared to more commonly studied ITCs like sulforaphane (SFN) or phenethyl isothiocyanate (PEITC).

Core Putative Mechanisms of Action

Based on the established pharmacology of the ITC class, this compound is predicted to exert its primary effects through the modulation of two master regulatory pathways: Nrf2 and NF-κB.

Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[7]

-

Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[7] ITCs, as potent electrophiles, are known to react with specific cysteine residues on Keap1.[7] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2.[7] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[7][8]

-

Anticipated Downstream Effects: Activation of this pathway by this compound is expected to upregulate the expression of Phase II detoxification enzymes and antioxidant proteins, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Heme oxygenase-1 (HO-1)

-

Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[9]

-

Glutathione S-transferases (GSTs)

-

This induction of a coordinated antioxidant and detoxification program is a cornerstone of the chemopreventive activity of ITCs.[7][10]

Caption: Putative activation of the Nrf2 pathway by this compound.

Inhibition of the NF-κB Pro-Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

-

Mechanism: In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[11][12] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[11] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Many ITCs inhibit this pathway by directly or indirectly preventing the activation of the IKK complex or the subsequent degradation of IκBα.[11][13]

-

Anticipated Downstream Effects: By inhibiting NF-κB activation, this compound is expected to suppress the expression of key inflammatory mediators, including:

This anti-inflammatory action contributes significantly to the overall therapeutic profile of ITCs.[15]

Experimental Validation: Protocols and Methodologies

The following section provides standardized, step-by-step protocols that can be employed to investigate and confirm the putative mechanisms of this compound.

Workflow for Mechanistic Investigation

A logical experimental workflow is crucial for systematically dissecting the compound's mechanism of action.

Caption: A streamlined workflow for investigating the mechanism of action.

Protocol: Western Blot for Nrf2 and NF-κB Pathway Proteins

This protocol details the immunodetection of key proteins to verify pathway activation or inhibition.

Objective: To measure changes in the levels and phosphorylation status of Nrf2 and NF-κB pathway components in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages for NF-κB, HaCaT keratinocytes for Nrf2) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.

-

Stimulation (for NF-κB): Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, stimulate with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.

-

Treatment (for Nrf2): Treat cells with various concentrations of the compound for a longer duration (e.g., 4-6 hours) to allow for protein accumulation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.

-

Nrf2 Pathway: Nrf2, Keap1, HO-1, NQO1.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: For the NF-κB pathway, successful inhibition would be shown by a dose-dependent decrease in LPS-induced IκBα phosphorylation and degradation.[11][13] For the Nrf2 pathway, successful activation would be demonstrated by a dose-dependent increase in Nrf2 and its target proteins, HO-1 and NQO1.[7][9]

Quantitative Data Summary

The following table presents hypothetical, yet realistic, IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values for this compound, based on data from functionally similar ITCs. These values would be determined from dose-response curves generated from the experiments described above.

| Parameter | Assay | Predicted Value (µM) | Interpretation |

| IC₅₀ | LPS-induced NO Production (Griess Assay) | 5 - 15 | Measures functional anti-inflammatory activity. |

| IC₅₀ | IκBα Degradation (Western Blot) | 2 - 10 | Measures direct inhibition of the NF-κB pathway. |

| EC₅₀ | Nrf2 Nuclear Translocation (Immunofluorescence) | 1 - 8 | Measures a key step in Nrf2 pathway activation. |

| EC₅₀ | HO-1 Protein Induction (Western Blot) | 2 - 12 | Measures functional activation of an Nrf2 target gene. |

| CC₅₀ | Cell Viability (MTT Assay, 24h) | > 50 | Determines the cytotoxic concentration; a high value indicates a good therapeutic window. |

Conclusion and Future Directions

This compound, by virtue of its core isothiocyanate structure, is strongly positioned as a modulator of the Nrf2 and NF-κB signaling pathways. Its mechanism is putatively driven by the covalent modification of key regulatory proteins like Keap1, leading to a potent antioxidant response, and the suppression of IKK-mediated signaling, resulting in robust anti-inflammatory effects.

The true therapeutic potential of this specific molecule will be defined by its potency, selectivity, and safety profile. Future research should focus on:

-

Direct Target Identification: Employing chemical proteomics to identify the direct protein binding partners of this compound.

-

In Vivo Efficacy: Validating the mechanistic findings in animal models of inflammatory disease or cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce off-target effects.

This guide provides a comprehensive, evidence-based roadmap for the scientific community to systematically explore and harness the potential of this promising compound.

References

-

Shinkai, Y., et al. (2012). Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. Environmental Health Perspectives, 120(8), 1132-1138. [Link]

-

Ye, L., et al. (2009). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Journal of Agricultural and Food Chemistry, 57(23), 11175-11182. [Link]

-

Wagner, A. E., et al. (2010). Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Redox Biology, 1, 153-159. [Link]

-

Ye, L., et al. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. SciSpace. [Link]

-

Keum, Y. S., et al. (2006). Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. Molecular Cancer Therapeutics, 5(8), 1918-1926. [Link]

-

Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836-845. [Link]

-

Wang, H., et al. (2018). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. American Journal of Physiology-Renal Physiology, 315(5), F1153-F1161. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]

-

Dongguk University Repository. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. [Link]

-

Jakubíková, J., et al. (2005). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry, 53(15), 5895-5900. [Link]

-

Vangapandu, S. N., et al. (2008). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 51(24), 7820-7826. [Link]

-

Vangapandu, S. N., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed. [Link]

-

Bishayee, A., & S. C. Mandal. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1359671. [Link]

-

Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]

-

Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(1), 18-32. [Link]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(9), 1165-1175. [Link]

-

Molina-Vargas, A. F., et al. (2016). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]

-

Expert Synthesis Solutions. (n.d.). This compound CAS [1246818-00-7]. Expert Synthesis Solutions. [Link]

-

Devrnja, N., et al. (2017). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1138-1145. [Link]

-

Dalton Research Molecules. (n.d.). This compound | CAS 1246818-00-7. Dalton Research Molecules. [Link]

-

S. Madan, et al. (2022). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Molecules, 27(19), 6636. [Link]

-

Higdon, J., et al. (2017). Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]

-

Bielak-Zmijewska, A., et al. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl Isothiocyanate. PubChem Compound Database. [Link]

Sources

- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 9. ovid.com [ovid.com]

- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. pure.dongguk.edu [pure.dongguk.edu]

- 14. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ask-ayurveda.com [ask-ayurveda.com]

The Biological Enigma of 4-Isothiocyanato-3,5-dimethylphenol: A Technical Guide to Its Predicted Activities and Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isothiocyanato-3,5-dimethylphenol stands as a compelling yet underexplored molecule within the vast isothiocyanate (ITC) family. While direct experimental data on its biological activities remains scarce, its chemical architecture—a union of a reactive isothiocyanate group and a phenolic moiety—positions it as a candidate with significant therapeutic promise. This guide synthesizes the extensive body of research on isothiocyanates, particularly those with phenolic structures, to build a predictive framework for the biological activities of this compound. We will delve into its probable anticancer, antimicrobial, and anti-inflammatory properties, underpinned by the well-established mechanisms of action of the broader ITC class. This document serves as a technical resource, offering not only a theoretical foundation but also actionable experimental protocols to spur further investigation into this intriguing compound.

Introduction: The Isothiocyanate Landscape and the Uniqueness of a Phenolic Scaffold

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds renowned for their potent biological activities. Derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC) have been the subject of intense research.[1][2] Their well-documented effects span cancer chemoprevention, antimicrobial action, and anti-inflammatory responses.[3][4]

The subject of this guide, this compound, also known by its synonym 4-Hydroxy-2,6-dimethylphenylisothiocyanate, introduces a phenolic group to the core isothiocyanate structure.[5] This addition is not trivial. Phenolic compounds are themselves recognized for their antioxidant properties and diverse health benefits.[1] The conjugation of these two functional groups within a single molecule suggests the potential for synergistic or novel biological activities.[6] This guide will, therefore, explore the predicted biological landscape of this specific molecule, drawing parallels from its well-studied relatives.

Predicted Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer properties of isothiocyanates are a cornerstone of their therapeutic interest.[7][8] It is highly probable that this compound will exhibit similar cytotoxic and chemopreventive effects through a variety of interconnected signaling pathways.[9]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which ITCs combat cancer is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[3][8] We predict that this compound will demonstrate the ability to:

-

Activate Pro-Apoptotic Pathways: ITCs are known to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[10]

-

Arrest Cell Cycle Progression: By influencing the expression of key cell cycle regulators, ITCs can induce arrest at various phases of the cell cycle, preventing the proliferation of cancerous cells.[3]

Modulation of Key Signaling Pathways

The electrophilic nature of the isothiocyanate group allows it to interact with and modulate critical cellular signaling pathways implicated in cancer development.[11]

-

Nrf2 Pathway Activation: Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from carcinogenic insults.[1] The phenolic moiety of this compound may further enhance this antioxidant potential.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key driver of inflammation and cell survival in many cancers. ITCs have been shown to suppress NF-κB activation, thereby reducing pro-inflammatory cytokine production and promoting apoptosis.[3]

-

MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. ITCs can modulate MAPK signaling, often leading to the activation of stress-activated protein kinases that promote apoptosis.[1]

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro anticancer activity assessment.

Predicted Antimicrobial Activity: A Broad-Spectrum Defense

Isothiocyanates have demonstrated considerable antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[4] This activity is particularly relevant in an era of increasing antibiotic resistance.

Mechanisms of Antimicrobial Action

The antimicrobial effects of ITCs are multifaceted and include:

-

Disruption of Cell Membranes: The lipophilic nature of ITCs allows them to intercalate into and disrupt the integrity of microbial cell membranes.

-

Enzyme Inhibition: The electrophilic isothiocyanate group can react with sulfhydryl groups in essential microbial enzymes, leading to their inactivation.

-

Inhibition of Biofilm Formation: Several studies have shown that ITCs can inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.

Predicted Antimicrobial Spectrum

Based on the known activities of other aromatic ITCs, this compound is predicted to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[4] Aromatic ITCs are often favored for their ability to cross bacterial membrane structures.[4]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Predicted Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[13] Isothiocyanates are known to possess potent anti-inflammatory properties.[14]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of ITCs are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some ITCs have been shown to inhibit COX enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[14][15]

-

Downregulation of Pro-inflammatory Cytokines: Through the inhibition of the NF-κB pathway, ITCs can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

The presence of the phenolic group in this compound may also contribute to its anti-inflammatory activity through its antioxidant properties, as reactive oxygen species can perpetuate the inflammatory response.

Data Summary: Predicted Biological Activities

| Biological Activity | Predicted Mechanisms of Action | Key Molecular Targets |

| Anticancer | Induction of apoptosis, cell cycle arrest, modulation of signaling pathways | Caspases, Bcl-2 family, Nrf2, NF-κB, MAPKs |

| Antimicrobial | Disruption of cell membranes, enzyme inhibition, inhibition of biofilm formation | Bacterial cell membranes, essential microbial enzymes |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators, antioxidant effects | COX enzymes, NF-κB, pro-inflammatory cytokines |

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for isothiocyanates, typically starting from the corresponding primary amine (4-amino-3,5-dimethylphenol). A common method involves the reaction of the amine with thiophosgene or a related thiocarbonyl transfer reagent.[16]

Signaling Pathway: Nrf2 Activation by Isothiocyanates

Caption: Nrf2 activation pathway modulated by isothiocyanates.

Future Directions and Conclusion

The biological profile of this compound presented herein is a predictive framework based on a solid foundation of isothiocyanate research. It is imperative that this theoretical construct be validated through rigorous experimental investigation. Future research should focus on:

-

In-depth in vitro studies to confirm its anticancer, antimicrobial, and anti-inflammatory activities and to elucidate its specific mechanisms of action.

-

In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-activity relationship studies to understand the contribution of the phenolic group and the methyl substituents to its biological activity.

References

-

Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition. (URL: [Link])

-

Polyphenols, isothiocyanates, and carotenoid derivatives enhance estrogenic activity in bone cells but inhibit it in breast cancer cells. American Journal of Physiology-Endocrinology and Metabolism. (URL: [Link])

-

Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. (URL: [Link])

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. PMC. (URL: [Link])

-

Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. (URL: [Link])

-

Mechanisms of the Anticancer Effects of Isothiocyanates. PubMed. (URL: [Link])

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. (URL: [Link])

-

Are isothiocyanates potential anti-cancer drugs?. PMC. (URL: [Link])

-

Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed. (URL: [Link])

-

Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. (URL: [Link])

-

Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. ResearchGate. (URL: [Link])

-

Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Scientia Pharmaceutica. (URL: [Link])

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. (URL: [Link])

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. (URL: [Link])

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. (URL: [Link])

-

Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC. (URL: [Link])

-

Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society. (URL: [Link])

-

Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. PMC. (URL: [Link])

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. (URL: [Link])

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. (URL: [Link])

-

Mechanism of action of isothiocyanates. A review. ResearchGate. (URL: [Link])

-

Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. PMC. (URL: [Link])

-

Anticancer, Anti-inflammatory and Analgesic Activity Evaluation of Heterocyclic Compounds Synthesized by the Reaction of 4-Isothiocyanato-4-methylpentan-2-one with Substituted o-Phenylenediamines, o-Diaminopyridine and (Un)Substituted o. ResearchGate. (URL: [Link])

-

This compound CAS [1246818-00-7]. Expert Synthesis Solutions. (URL: [Link])

-

This compound | CAS 1246818-00-7. Dalton Research Molecules. (URL: [Link])

-

Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. PubMed. (URL: [Link])

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. (URL: [Link])

-

Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. (URL: [Link])

-

In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. (URL: [Link])

-

New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. PMC. (URL: [Link])

-

Cytotoxic isothiocyanates from Moringa oleifera Lam seeds. ResearchGate. (URL: [Link])

Sources

- 1. Frontiers | Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome [frontiersin.org]

- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

4-Isothiocyanato-3,5-dimethylphenol: A Technical Guide to Unlocking Its Research Potential

Introduction: Beyond the Cruciferous Core - A New Frontier in Isothiocyanate Research

For decades, the scientific community has been captivated by the therapeutic promise of isothiocyanates (ITCs), the bioactive compounds responsible for the pungent flavor of cruciferous vegetables like broccoli and watercress.[1] Extensive research has illuminated their potent anticancer, anti-inflammatory, and antioxidant properties, with molecules like sulforaphane and phenethyl isothiocyanate (PEITC) taking center stage in numerous preclinical and clinical investigations.[1] However, the vast chemical space of synthetic ITCs remains a largely untapped reservoir of potential therapeutic agents. This guide focuses on a particularly intriguing, yet under-explored molecule: 4-Isothiocyanato-3,5-dimethylphenol .

This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the potential research applications of this unique phenolic isothiocyanate. By dissecting its structural features and extrapolating from the well-established bioactivities of related compounds, we will outline a strategic roadmap for investigating its therapeutic utility. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows, and provide the foundational knowledge necessary to pioneer research in this exciting area.

The Unique Structural Attributes of this compound: A Mechanistic Hypothesis

The therapeutic potential of this compound stems from its hybrid chemical architecture, which combines the electrophilic isothiocyanate group with a substituted phenolic ring. This unique combination suggests a multi-pronged mechanism of action, potentially offering enhanced or novel biological activities compared to its non-phenolic counterparts.

-

The Isothiocyanate Moiety: A Potent Electrophile. The -N=C=S group is a key pharmacophore, acting as an electrophile that readily reacts with nucleophilic cellular targets, most notably cysteine residues on proteins. This covalent modification can profoundly alter protein function, leading to the modulation of critical signaling pathways involved in cancer, inflammation, and oxidative stress.

-

The Phenolic Ring: An Antioxidant Powerhouse. The hydroxyl group on the aromatic ring imparts significant antioxidant potential. Phenolic compounds are well-known radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). This intrinsic antioxidant capacity may complement the indirect antioxidant effects mediated by the isothiocyanate group through the activation of the Nrf2 pathway.

-

Dimethyl Substitution: Modulating Lipophilicity and Steric Hindrance. The two methyl groups on the phenolic ring influence the molecule's lipophilicity and steric profile. This can affect its ability to cross cell membranes, its interaction with target proteins, and its metabolic stability. These substitutions may fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Potential Research Application I: Novel Anticancer Therapeutics

The anticancer activity of ITCs is well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] this compound is a compelling candidate for investigation as a novel anticancer agent due to its potential to engage multiple anticancer pathways.

Hypothesized Anticancer Mechanisms

-

Induction of Apoptosis via Caspase Activation: ITCs are known to induce programmed cell death in cancer cells. We hypothesize that this compound will trigger the intrinsic apoptotic pathway through the activation of key executioner caspases, such as caspase-3.

-

Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, this compound could halt the proliferation of cancer cells at various checkpoints.

-

Inhibition of Deubiquitinating Enzymes (DUBs): Recent studies have shown that ITCs can inhibit DUBs like USP9x, leading to the degradation of anti-apoptotic proteins such as Mcl-1.[3] This represents a promising avenue for inducing cancer cell death.

Experimental Workflow for Anticancer Evaluation

Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.

Detailed Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-